4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one
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Overview
Description
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is a chemical compound with the molecular formula C7H5Cl2NOS. It belongs to the class of azetidin-2-ones, which are four-membered lactam rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one typically involves the reaction of 2,5-dichlorothiophene with azetidin-2-one under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidin-2-one ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivatives.
Substitution: Formation of substituted azetidin-2-one derivatives.
Scientific Research Applications
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound with a similar four-membered lactam ring structure.
Spiro-azetidin-2-one: A spirocyclic derivative with additional ring structures.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A substituted azetidin-2-one with different functional groups
Uniqueness
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is unique due to the presence of the dichlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azetidin-2-one derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C7H5Cl2NOS |
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Molecular Weight |
222.09 g/mol |
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)azetidin-2-one |
InChI |
InChI=1S/C7H5Cl2NOS/c8-5-1-3(7(9)12-5)4-2-6(11)10-4/h1,4H,2H2,(H,10,11) |
InChI Key |
UEKAVWJNOSBXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
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